molecular formula C20H19NO5 B4650492 2-(2-furyl)-6-[2-oxo-2-(1-piperidinyl)ethoxy]-4H-chromen-4-one

2-(2-furyl)-6-[2-oxo-2-(1-piperidinyl)ethoxy]-4H-chromen-4-one

Cat. No. B4650492
M. Wt: 353.4 g/mol
InChI Key: NRZDWFBQXYFBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furyl)-6-[2-oxo-2-(1-piperidinyl)ethoxy]-4H-chromen-4-one is a compound that has gained attention in scientific research due to its potential therapeutic benefits. It belongs to the class of flavonoids and is commonly referred to as FPEC. In

Mechanism of Action

The mechanism of action of FPEC is still being investigated. However, studies have shown that it exerts its effects by modulating various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. FPEC also inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects:
FPEC has been shown to have various biochemical and physiological effects. It has antioxidant properties by scavenging free radicals and reducing oxidative stress. FPEC also reduces the production of pro-inflammatory cytokines and inhibits the activity of enzymes involved in inflammation. Additionally, FPEC has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of FPEC is that it is a natural compound and has low toxicity. It is also easily synthesized and purified. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and administration route for FPEC.

Future Directions

There are several future directions for the study of FPEC. One direction is to investigate its potential therapeutic benefits in other diseases such as cardiovascular disease and diabetes. Another direction is to study the pharmacokinetics and pharmacodynamics of FPEC in vivo. Additionally, more studies are needed to determine the optimal dosage and administration route for FPEC. Finally, the development of FPEC analogs with improved solubility and bioavailability could lead to the development of more effective therapeutics.
Conclusion:
In conclusion, FPEC is a compound with potential therapeutic benefits in various diseases such as cancer, inflammation, and neurological disorders. Its mechanism of action involves modulating various signaling pathways and inhibiting enzymes involved in inflammation. FPEC has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the study of FPEC, which could lead to the development of more effective therapeutics.

Scientific Research Applications

FPEC has been studied for its potential therapeutic benefits in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that FPEC has anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, FPEC has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-(furan-2-yl)-6-(2-oxo-2-piperidin-1-ylethoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-16-12-19(18-5-4-10-24-18)26-17-7-6-14(11-15(16)17)25-13-20(23)21-8-2-1-3-9-21/h4-7,10-12H,1-3,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZDWFBQXYFBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-6-(2-oxo-2-piperidin-1-ylethoxy)chromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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